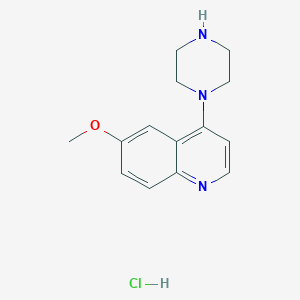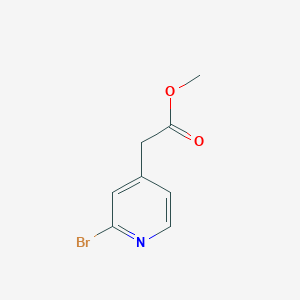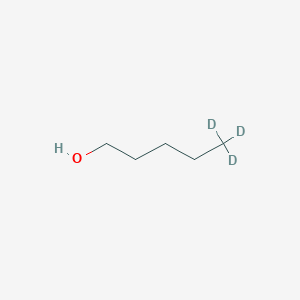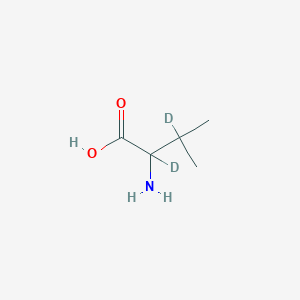amine dihydrochloride CAS No. 1645405-95-3](/img/structure/B1433436.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride
Descripción general
Descripción
“(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” is a chemical compound .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride”, often involves intermediate derivatization methods (IDMs) . These methods can include condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” can be determined by various methods such as X-ray diffraction . The InChI code provides a standard way to encode the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” can vary depending on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” can be determined by various methods. It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and others have been synthesized and characterized. These derivatives are crystallized in different space groups, and their theoretical physical and chemical properties are in agreement with experimental data (Titi et al., 2020).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives have shown promising results in in vitro antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and showed good to excellent antimicrobial activity (Hafez et al., 2016).
Cytotoxic Properties
- Tridentate bipyrazolic compounds have been synthesized and their cytotoxic properties examined in vitro on tumor cell lines. The cytotoxic activity varied based on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).
Catalysts in Polymerization
- Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate under solvent-free conditions (Matiwane et al., 2020).
Corrosion Inhibition
- Pyrazole derivatives have been evaluated as corrosion inhibitors of steel in hydrochloric acid, showing that these compounds can significantly reduce the corrosion rate (Herrag et al., 2007).
Anti-Tubercular Agents
- Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated as active agents against mycobacterium tuberculosis (Vavaiya et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used as intermediates in the preparation of selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities .
Biochemical Pathways
Similar compounds have been reported to influence various biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
It’s worth noting that similar compounds have been reported to exhibit various biological activities in different environments .
Análisis Bioquímico
Biochemical Properties
(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. For instance, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride has been observed to inhibit certain kinases, thereby affecting downstream signaling processes .
Cellular Effects
The effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride have been observed to change over time. The stability of this compound is generally high, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhanced cellular signaling and improved metabolic function. At high doses, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can cause toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .
Propiedades
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-10-7(6-8-2)4-5-9-10;;/h4-5,8H,3,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPKUHJOQQDSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1645405-95-3 | |
| Record name | [(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)






